molecular formula C17H20N2O2 B4501673 N-[4-(3-methylbutoxy)phenyl]pyridine-4-carboxamide

N-[4-(3-methylbutoxy)phenyl]pyridine-4-carboxamide

Cat. No.: B4501673
M. Wt: 284.35 g/mol
InChI Key: RKYVPXLCXLQHMT-UHFFFAOYSA-N
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Description

N-[4-(3-methylbutoxy)phenyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(3-methylbutoxy)phenyl]isonicotinamide is 284.152477885 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-[4-(3-methylbutoxy)phenyl]isonicotinamide derivatives have been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Novel derivatives of isoniazid, including those incorporating the N-[4-(3-methylbutoxy)phenyl]isonicotinamide moiety, have exhibited significant in vitro activity against the Mycobacterium tuberculosis H37Rv strain, demonstrating low cytotoxicity and a high therapeutic index, making them promising candidates for treating mycobacterial infections (Boechat et al., 2011).

Neurotoxicity Mechanism Evaluation

Research into the neurotoxic effects of environmental chemicals, including Parkinson's disease-related compounds, has provided insights into their mechanisms of action in mammals. Studies have elucidated the neurotoxic mechanisms and proposed evaluation systems to assess the safety of various chemicals, including those related to N-[4-(3-methylbutoxy)phenyl]isonicotinamide (Kotake, 2018).

Pharmaceutical Applications

In the realm of pharmaceuticals, derivatives of N-[4-(3-methylbutoxy)phenyl]isonicotinamide have been explored for their potential therapeutic applications. For instance, the pharmacological and behavioral profile of a novel 5-hydroxytryptamine2A receptor inverse agonist, which includes modifications of the N-[4-(3-methylbutoxy)phenyl]isonicotinamide structure, has been characterized. This compound exhibits potent activity as an antipsychotic agent, highlighting the therapeutic potential of derivatives in treating psychiatric disorders (Vanover et al., 2006).

Corrosion Inhibition

N-[4-(3-methylbutoxy)phenyl]isonicotinamide and its derivatives have also found applications in materials science, particularly in corrosion inhibition. Studies have demonstrated the effectiveness of these compounds in preventing corrosion of mild steel in acidic media, offering insights into their potential for enhancing material longevity and performance in industrial applications (Yadav et al., 2015).

Properties

IUPAC Name

N-[4-(3-methylbutoxy)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13(2)9-12-21-16-5-3-15(4-6-16)19-17(20)14-7-10-18-11-8-14/h3-8,10-11,13H,9,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYVPXLCXLQHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.